molecular formula C26H27NO2 B569494 Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine CAS No. 1385018-57-4

Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine

Cat. No.: B569494
CAS No.: 1385018-57-4
M. Wt: 385.507
InChI Key: GZKUEBDMUQNUNI-UHFFFAOYSA-N
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Description

Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine: is a chemical compound with the molecular formula C26H27NO2. It is known for its unique structure, which includes two 7-methoxynaphthalene groups attached to an ethylamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine typically involves the reaction of 7-methoxynaphthalene with ethylamine under controlled conditions. The process may include steps such as:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce fully hydrogenated derivatives .

Scientific Research Applications

Chemistry: In chemistry, Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate the binding sites of proteins and nucleic acids .

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific pathways in diseases such as cancer and neurological disorders .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable for applications in coatings, adhesives, and electronic materials .

Mechanism of Action

The mechanism of action of Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine involves its interaction with specific molecular targets. It may bind to proteins, altering their conformation and activity. This binding can affect various cellular pathways, leading to changes in cell function and behavior .

Comparison with Similar Compounds

  • Bis(2-(7-hydroxynaphthalen-1-yl)ethyl)amine
  • Bis(2-(7-ethoxynaphthalen-1-yl)ethyl)amine
  • Bis(2-(7-methylnaphthalen-1-yl)ethyl)amine

Comparison: Compared to these similar compounds, Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine is unique due to the presence of methoxy groups on the naphthalene rings. These methoxy groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct in its applications and properties .

Properties

IUPAC Name

2-(7-methoxynaphthalen-1-yl)-N-[2-(7-methoxynaphthalen-1-yl)ethyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO2/c1-28-23-11-9-19-5-3-7-21(25(19)17-23)13-15-27-16-14-22-8-4-6-20-10-12-24(29-2)18-26(20)22/h3-12,17-18,27H,13-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKUEBDMUQNUNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC=C2CCNCCC3=CC=CC4=C3C=C(C=C4)OC)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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